molecular formula C92H157N20O24P B12369183 STAT3 inhibitor peptide

STAT3 inhibitor peptide

Cat. No.: B12369183
M. Wt: 1958.3 g/mol
InChI Key: HOHAPMKVMBAUGG-SBEAHFELSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The STAT3 inhibitor peptide is a cell-permeable, potent, and selective agent designed to block Signal Transducer and Activator of Transcription 3 (STAT3) signaling, a pathway critically implicated in cancer progression, immune evasion, and cell survival. This peptide acts as an analog of the native STAT3-SH2 domain-binding phosphopeptide. Its core mechanism involves competitively inhibiting the Src Homology 2 (SH2) domain of STAT3, thereby preventing its phosphorylation at Tyr705, subsequent dimerization, and nuclear translocation. This disruption effectively suppresses the transcriptional activity of STAT3 and the expression of its downstream target genes, such as Survivin, Bcl-xL, and c-Myc, which are involved in proliferation and apoptosis . In research applications, this tool compound is invaluable for studying oncogenic signaling, particularly in STAT3-dependent cancer models including glioblastoma, breast cancer, and pancreatic cancer. It has been shown to suppress tumor cell proliferation, survival, and migration, and to inhibit angiogenesis in preclinical studies. The peptide is engineered with a C-terminal membrane-translocating sequence (MTS), facilitating efficient cellular uptake without relying on endocytosis, which ensures robust delivery into the cytoplasm for intracellular target engagement . This product is specifically labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C92H157N20O24P

Molecular Weight

1958.3 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-3-(4-phosphonooxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C92H157N20O24P/c1-47(2)41-64(81(120)98-55(16)76(115)99-57(18)90(129)112-40-26-31-71(112)92(131)132)102-83(122)66(43-49(5)6)105-88(127)73(53(13)14)109-86(125)70-30-25-39-111(70)91(130)69(45-51(9)10)107-84(123)67(44-50(7)8)106-87(126)72(52(11)12)108-77(116)56(17)96-75(114)54(15)97-79(118)62(27-20-22-36-93)101-89(128)74(58(19)113)110-80(119)63(28-21-23-37-94)100-82(121)65(42-48(3)4)103-85(124)68(104-78(117)61-29-24-38-95-61)46-59-32-34-60(35-33-59)136-137(133,134)135/h32-35,47-58,61-74,95,113H,20-31,36-46,93-94H2,1-19H3,(H,96,114)(H,97,118)(H,98,120)(H,99,115)(H,100,121)(H,101,128)(H,102,122)(H,103,124)(H,104,117)(H,105,127)(H,106,126)(H,107,123)(H,108,116)(H,109,125)(H,110,119)(H,131,132)(H2,133,134,135)/t54-,55-,56-,57-,58+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1

InChI Key

HOHAPMKVMBAUGG-SBEAHFELSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)[C@@H]4CCCN4)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C4CCCN4

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Fundamentals of SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of STAT3 inhibitor peptide preparation. This method anchors the growing peptide chain to an insoluble polymer resin, enabling stepwise addition of protected amino acids. The process involves iterative cycles of deprotection, coupling, and washing, culminating in cleavage from the resin and global deprotection.

Resin Selection and Functionalization

Polystyrene resins cross-linked with 1% divinylbenzene are widely used due to their chemical inertness and compatibility with standard solvents like dimethylformamide (DMF). For STAT3 peptides, Wang or Rink amide resins are preferred for C-terminal amidation or acid formation, respectively. Functionalization involves attaching the first amino acid via its carboxyl group, often using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as coupling agents.

Protecting Group Strategies
  • Fluorenylmethyloxycarbonyl (Fmoc) : The Fmoc/t-butyl strategy dominates due to its orthogonality. Fmoc protects the α-amino group, while side chains use acid-labile groups (e.g., t-butyl for serine).
  • Boc (tert-Butyloxycarbonyl) : Less common but utilized for acid-stable peptides, requiring hydrogen fluoride for cleavage.

Coupling Reagents and Efficiency

Efficient coupling is critical to prevent deletion sequences. Reagents such as PyBOP, HATU, and COMU are favored for their rapid activation and low epimerization risk. For example, PyBOP with HOBt achieved >98% coupling efficiency in synthesizing a 22-amino acid STAT3-targeting peptide.

Table 1: Common Coupling Reagents in STAT3 Peptide Synthesis

Reagent Activation Mechanism Typical Yield Reference
HATU Uranium-based 95–99%
PyBOP Phosphonium 90–98%
COMU Oxyma-based 93–97%

Incorporation of Non-Proteogenic Amino Acids

Carbamoylserine and Carbamoylthreonine

Modifications at the pY+3 position (e.g., Gln → Ser(CONH₂)) enhance STAT3 binding affinity. Solid-phase synthesis of O-carbamoylserine involves on-resin treatment with ammonium bicarbonate post-coupling, achieving IC₅₀ values of 379 nM in fluorescence polarization assays.

γ-AApeptides

Phosphorothioated γ-AApeptides, synthesized via split-and-pool combinatorial methods, disrupt STAT3-DNA binding. These non-natural backbones improve proteolytic stability, with sub-micromolar activity in MDA-MB-468 breast cancer cells.

Post-Synthetic Modifications

Cell-Penetrating Enhancements

Phosphorothioate (PS) backbones conjugated to acetylated STAT3 peptides (e.g., residues 675–696) facilitate cellular uptake. PS modifications increased nuclear localization by 60% in HepG2 cells, validated via confocal microscopy.

Lipidation and PEGylation

N-terminal myristoylation or PEGylation extends half-life in serum. A study demonstrated that PEGylated STAT3 inhibitors retained 80% activity after 24 hours in human plasma, compared to 20% for unmodified peptides.

Quality Control and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns resolves crude peptides, with purity thresholds >95% for therapeutic use. Gradient elution (5–60% acetonitrile in 0.1% TFA) is standard.

Mass Spectrometry (MS)

MALDI-TOF or ESI-MS confirms molecular weight. For example, a 22-mer STAT3 peptide (calculated MW: 2,456 Da) showed a 2,455.8 Da observed mass, ensuring synthesis fidelity.

Table 2: Analytical Techniques for STAT3 Peptides

Technique Parameter Measured Typical Data Reference
CD Spectroscopy Secondary Structure 40% α-helix at pH 7.4
SPR Binding Affinity (Kᴅ) 20 µM for STAT3 SH2 domain
MST Thermodynamic Stability ΔG = −8.2 kcal/mol

Challenges and Optimization Strategies

Aggregation During Synthesis

Hydrophobic sequences (e.g., VVV motifs) risk on-resin aggregation. Strategies include:

  • Incorporating pseudoproline dipeptides to disrupt β-sheet formation.
  • Using chaotropic agents like 2,2,2-trifluoroethanol in coupling steps.

Side Reactions

Aspartimide formation and cysteine oxidation are mitigated by:

  • Avoiding high temperatures during Fmoc deprotection.
  • Using tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.

Chemical Reactions Analysis

Types of Reactions

STAT3 inhibitor peptides can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include oxidized peptides, reduced peptides, and substituted peptides with enhanced properties .

Scientific Research Applications

Antitumor Effects

  • Breast Cancer : A study demonstrated that a chromone-based STAT3 inhibitor significantly increased apoptosis rates in breast cancer cells with constitutive STAT3 activation. The inhibitor showed a dose-dependent effect, enhancing the apoptotic rate up to three-fold compared to control cells .
  • Lung Cancer : In non-small cell lung cancer models, STAT3 inhibition led to a marked reduction in tumor growth and enhanced sensitivity to chemotherapy .
  • Gastric Cancer : Another potent peptide was identified through structure-based virtual screening that effectively inhibited gastric cancer cell proliferation by blocking STAT3 activation at critical phosphorylation sites. This compound also demonstrated the ability to disrupt mitochondrial functions associated with cancer cell metabolism .
  • Glioblastoma : A recombinant peptide aptamer targeting STAT3 was shown to reduce tumor growth by inhibiting STAT3 phosphorylation and promoting its degradation. In vivo studies indicated a significant reduction in tumor size upon systemic administration of the peptide .

Case Studies

Study Cancer Type Peptide Used Outcome
Various tumorsPS-acetylated STAT3 peptideSignificant reduction in tumor growth and proliferation markers
Breast cancerChromone-based inhibitorUp to three-fold increase in apoptosis rates
Gastric cancerNovel small-molecule inhibitorEffective suppression of gastric cancer cell proliferation
GlioblastomaRecombinant peptide aptamer35% reduction in tumor growth in xenograft models

Clinical Implications

The development of STAT3 inhibitor peptides is promising due to their specificity and ability to overcome some limitations faced by traditional small-molecule inhibitors. Current research is focused on improving the bioavailability and stability of these peptides to enhance their therapeutic potential. For example, strategies such as conjugation with polymer backbones have been employed to improve cellular uptake and stability in serum .

Mechanism of Action

The STAT3 inhibitor peptide exerts its effects by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibition blocks the transcription of STAT3 target genes involved in cell proliferation, survival, and immune evasion. The molecular targets include phosphorylated tyrosine residues on STAT3, and the pathways involved are primarily the JAK-STAT signaling pathway .

Comparison with Similar Compounds

Critical Analysis of Selectivity and Efficacy

  • STAT3 vs. STAT1/STAT5 : Peptides like ST3-H2A2 show >20-fold selectivity for STAT3 over STAT1 due to differences in N-terminal domain interactions . In contrast, small molecules (e.g., Stattic ) exhibit cross-reactivity with STAT5b (IC50: 175 µM) .
  • In Vivo Performance: Modified peptides (e.g., APTSTAT3-9R) demonstrate superior tumor regression in xenograft models compared to small molecules, likely due to enhanced target engagement .
  • Pharmacokinetics : Peptidomimetics (e.g., S3I-M2001 ) exhibit better stability than natural peptides but still require optimization for oral bioavailability .

Biological Activity

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in various cellular processes, including cell proliferation, survival, and immune response regulation. Its aberrant activation is frequently associated with numerous cancers, making it a prime target for therapeutic intervention. STAT3 inhibitors, particularly peptides designed to disrupt its function, have emerged as promising candidates in cancer treatment strategies.

STAT3 is activated through phosphorylation at specific tyrosine residues (notably Tyr705), leading to its dimerization and subsequent nuclear translocation where it regulates gene expression. The persistent activation of STAT3 in tumors promotes oncogenic processes such as angiogenesis, immune evasion, and metastasis. STAT3 inhibitors aim to block these pathways by interfering with the phosphorylation and dimerization processes.

Key Peptides and Their Functions

  • PS-acet.-STAT3 Peptide :
    • A 22-amino acid peptide that targets the acetylation site at K685 of STAT3.
    • Inhibits STAT3 activation by preventing its interaction with exportin 7, crucial for nuclear export.
    • Demonstrated significant reduction in tumor cell proliferation and angiogenesis markers in vitro and in vivo studies .
  • rS3-PA (Recombinant STAT3 Inhibitor) :
    • A 20-amino acid peptide that interacts with the dimerization domain of STAT3.
    • Enhances degradation of phosphorylated STAT3 and downregulates target gene expression.
    • Effective in reducing tumor growth in animal models through systemic administration .

Research Findings

Recent studies have highlighted the efficacy of various STAT3 inhibitor peptides across different cancer types. Below are summarized findings from key studies:

Study Peptide Cancer Type Main Findings
PS-acet.-STAT3Colon CancerReduced pY705-STAT3 levels; decreased tumor growth and angiogenesis markers (CD31, Ki-67).
rS3-PAGliomaInhibited tumor cell proliferation; reduced STAT3 phosphorylation; effective in vivo.
VariousPancreatic CancerInduced immune response by inhibiting CD8+ T-cell suppression via STAT3 inhibition.
PY*LKTKVariousSignificant in vivo inhibition of STAT3 signaling; sustained effects observed over time.

Case Studies

Case Study 1: PS-acet.-STAT3 Peptide in Colon Cancer
In vitro experiments with HCT116 colon cancer cells demonstrated that treatment with PS-acet.-STAT3 peptide resulted in a marked decrease in the expression of key STAT3 target genes like Survivin and MMP-9. The peptide also induced significant apoptosis within tumor sections, evidenced by histological analysis .

Case Study 2: rS3-PA Administration in Glioma
In a murine model of glioma, intravenous administration of rS3-PA resulted in a notable decrease in tumor size compared to control groups. This was attributed to enhanced degradation of phosphorylated STAT3 and subsequent downregulation of genes involved in tumor growth .

Discussion

The development of STAT3 inhibitor peptides presents a novel approach to cancer therapy by specifically targeting the aberrant signaling pathways associated with this transcription factor. The ability of these peptides to penetrate cells effectively and disrupt critical interactions within the STAT3 signaling cascade highlights their potential as therapeutic agents.

Q & A

Q. How to design a fluorescence polarization (FP) assay to evaluate STAT3 inhibitor peptide specificity?

  • Methodology :
    • Use synthetic peptides (e.g., 5-carboxyfluorescein-GY(PO3H2)LPQTV-NH2 for STAT3) with >95% purity .
    • Optimize buffer conditions: 10 mM HEPES (pH 7.5), 1 mM EDTA, 0.1% Nonidet P-40, 50 mM NaCl, and 10% DMSO. Avoid dithiothreitol (DTT), which may interfere with inhibitory activity .
    • Validate specificity by testing cross-reactivity with SH2 domains of STAT1, STAT5, and Lck using analogous peptide sequences (e.g., STAT1: GY(PO3H2)DKPHVL) .
    • Measure shifts in Kd values via Scatchard and Hill plot analyses to confirm competitive inhibition .

Q. What validation strategies ensure this compound specificity in cellular assays?

  • Approach :
    • Combine FP assay data with siRNA-mediated STAT3 knockdown to confirm observed effects are STAT3-dependent .
    • Use immunoblotting to monitor phosphorylation of STAT3 (Y705) and downstream targets (e.g., Bcl-xL, survivin) .
    • Test inhibitors in STAT3-null cell lines or rescue experiments with constitutively active STAT3 mutants .

Q. How to address batch-to-batch variability in synthetic STAT3 inhibitor peptides?

  • Quality Control :
    • Request HPLC and mass spectrometry (MS) analysis for purity verification .
    • For sensitive assays (e.g., TUNEL, flow cytometry), specify additional analyses: peptide content (to standardize concentrations), TFA removal (<1% for cell assays), and solubility testing .

Advanced Research Questions

Q. How to resolve discrepancies between in vitro binding affinity (Kd) and cellular IC50 values for STAT3 inhibitors?

  • Analysis :
    • Consider cellular permeability: Peptide-based inhibitors (e.g., GpYLPQTV-NH2) often require delivery systems (e.g., ELP fusion proteins) to enhance uptake .
    • Evaluate off-target effects using phosphoproteomics or kinome-wide profiling .
    • Use surface plasmon resonance (SPR) to measure inhibitor dissociation kinetics; slower dissociation (e.g., S3I-201.1066, KD = 2.74 μM) may prolong in vivo efficacy despite moderate Kd .

Q. What structural modifications improve the pharmacokinetics of STAT3 inhibitor peptides?

  • SAR Insights :
    • Replace N-terminal residues with hydrophobic groups (e.g., 4-cyanobenzoyl in ISS610) to enhance SH2 domain binding .
    • Optimize pTyr+1 to pTyr+3 residues (e.g., Leu-Pro-Gln) for higher affinity and selectivity .
    • Develop peptidomimetics (e.g., ISS610) with improved cell permeability and stability over native peptides .

Q. How to model STAT3 inhibitor efficacy in vivo for preclinical validation?

  • Experimental Design :
    • Use orthotopic tumor models with constitutive STAT3 activation (e.g., MDA-MB-231 xenografts) .
    • Monitor pharmacodynamics via immunohistochemistry (IHC) for pSTAT3 (Y705) and apoptosis markers (e.g., cleaved caspase-3) .
    • Assess bioavailability: Orally active inhibitors (e.g., BP-1-102, Kd = 504 nM) require plasma concentration monitoring via LC-MS/MS .

Data Interpretation & Contradictions

Q. How to reconcile conflicting results from STAT3 inhibitors in different cell lines?

  • Troubleshooting :
    • Verify STAT3 dependency using genetic tools (e.g., CRISPR KO) .
    • Account for isoform-specific effects: STAT3β (dominant-negative) vs. STAT3α (oncogenic) .
    • Test inhibitors in serum-starved vs. cytokine-stimulated conditions, as basal STAT3 activity varies .

Q. Why do some STAT3 inhibitors fail to inhibit STAT3-DNA binding despite blocking phosphorylation?

  • Mechanistic Insight :
    • Phosphorylation inhibitors (e.g., Stattic) may not disrupt pre-formed STAT3 dimers. Use dimerization-disrupting peptides (e.g., FLLL32) or DNA-binding inhibitors (e.g., decoy oligonucleotides) .
    • Confirm nuclear translocation via immunofluorescence; inhibitors may impair shuttling without affecting phosphorylation .

Methodological Resources

  • Key Assays : FP , SPR , EMSA , and chromatin immunoprecipitation (ChIP) .
  • In Vivo Models : Xenograft tumors , experimental stroke models (e.g., STAT3/NF-κB pathway in neuroinflammation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.